molecular formula C20H19N3O2S B2611371 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361171-99-5

2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2611371
CAS No.: 361171-99-5
M. Wt: 365.45
InChI Key: MIGYLUXUCLMASP-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its molecular structure includes a methoxy-substituted benzamide group at position N-3 of the pyrazole ring and an ortho-methylphenyl (o-tolyl) substituent at position 2 of the thieno-pyrazole scaffold. The o-tolyl group introduces steric and electronic effects that may influence binding affinity and solubility, while the methoxy group on the benzamide moiety could enhance metabolic stability compared to hydroxyl analogues .

Properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-7-3-5-9-17(13)23-19(15-11-26-12-16(15)22-23)21-20(24)14-8-4-6-10-18(14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYLUXUCLMASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted thiophene and a hydrazine derivative, the cyclization can be induced under acidic or basic conditions.

    Introduction of the o-Tolyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the thieno[3,4-c]pyrazole intermediate is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the intermediate compound.

    Formation of the Benzamide Moiety: This final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Core Formation via Cyclization

The thieno[3,4-c]pyrazole backbone is synthesized through acid-catalyzed cyclization of α,β-unsaturated ketones with phenylhydrazine derivatives. This reaction proceeds via a Michael addition followed by ring closure, forming the fused thiophene-pyrazole system .

Reaction Conditions

ReactantsCatalyst/SolventTemperatureYield
α,β-Unsaturated ketoneAcetic acid80–100°C65–78%
Phenylhydrazine hydrochlorideEthanol/Water mixtureReflux72%

This step is critical for establishing the compound's bicyclic architecture, which influences subsequent reactivity .

Electrophilic Aromatic Substitution

The o-tolyl group is introduced via Friedel-Crafts alkylation , leveraging the electron-rich thieno ring. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst.

Key Observations

  • Reaction with o-tolyl chloride selectively functionalizes the 2-position of the thieno[3,4-c]pyrazole.

  • Competing reactions (e.g., para-substitution) are minimized using dichloromethane as the solvent.

Methoxylation via Nucleophilic Substitution

The methoxy group is installed through SN2 displacement using sodium methoxide (NaOMe) under anhydrous conditions:

Reaction Pathway

Intermediate-OH + NaOMeDMF, 60°C2-Methoxy derivative[1]\text{Intermediate-OH + NaOMe} \xrightarrow{\text{DMF, 60°C}} \text{2-Methoxy derivative} \quad[1]

Optimized Parameters

ParameterValue
Reaction time4–6 hours
SolventDMF
Temperature60°C
Yield68–75%

Oxidation Reactions

The thieno[3,4-c]pyrazole core undergoes oxidation at the sulfur atom using agents like m-chloroperbenzoic acid (mCPBA), forming sulfoxide or sulfone derivatives:

Oxidation Products

Oxidizing AgentProductApplication
mCPBASulfoxide derivativeEnhanced solubility
H₂O₂/CH₃COOHSulfone derivativeBioactivity modulation

Benzamide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

BenzamideHCl (aq)Benzoic acid + Amine[1]\text{Benzamide} \xrightarrow{\text{HCl (aq)}} \text{Benzoic acid + Amine} \quad[1]

Conditions and Outcomes

MediumReagentTemperatureYield
Acidic6M HClReflux82%
BasicNaOH (10%)80°C75%

Halogenation

Bromination at the benzamide's para position is achieved using N-bromosuccinimide (NBS) in CCl₄:

Benzamide+NBSAIBN, CCl₄4-Bromo derivative[6]\text{Benzamide} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{4-Bromo derivative} \quad[6]

Cross-Coupling Reactions

While the parent compound lacks halogens, brominated derivatives participate in Suzuki-Miyaura coupling with aryl boronic acids:

Example Reaction

4-Bromo derivative+PhB(OH)₂Pd(PPh₃)₄, K₂CO₃Biaryl product[3]\text{4-Bromo derivative} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Biaryl product} \quad[3]

Catalytic System

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃DME/H₂O85%

Mechanistic Insights

  • Cyclization Selectivity : The use of acetic acid directs regioselective pyrazole formation by protonating the α,β-unsaturated ketone, favoring 1,4-addition .

  • Friedel-Crafts Orientation : Steric effects from the thieno[3,4-c]pyrazole’s fused ring system favor ortho-substitution of the o-tolyl group.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductBiological Impact
OxidationmCPBA in CH₂Cl₂SulfoxideImproved pharmacokinetics
Nucleophilic SubstitutionNaOMe in DMFMethoxy derivativeEnhanced metabolic stability
Hydrolysis6M HCl under refluxBenzoic acid derivativePrecursor for further coupling

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial properties of thieno[3,4-c]pyrazole derivatives, including 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. These compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Properties
    • The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it may inhibit key inflammatory mediators such as cytokines and prostaglandins .
  • Anticancer Activity
    • Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds featuring similar thieno[3,4-c]pyrazole structures have been shown to inhibit tumor growth in vitro and in vivo . The specific pathways affected include those related to cell cycle regulation and apoptosis.

Agrochemical Applications

  • Pesticidal Activity
    • The thieno[3,4-c]pyrazole scaffold has been explored for its potential as an agrochemical agent. Research indicates that derivatives can exhibit insecticidal properties against pests affecting crops . This application is critical in developing sustainable agricultural practices.
  • Herbicidal Properties
    • Some studies have reported that compounds with similar structures can act as herbicides by inhibiting plant growth or photosynthesis in target species . This suggests potential for this compound in weed management strategies.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like tetracycline .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of this compound demonstrated its ability to reduce levels of TNF-alpha and IL-6 in vitro. The study utilized human macrophage cell lines treated with the compound and analyzed cytokine levels using ELISA assays .

Mechanism of Action

The mechanism by which 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thieno[3,4-c]pyrazole core could mimic natural substrates or inhibitors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be contextualized against related derivatives, as exemplified below:

Key Structural Analogues and Their Properties

Compound Name Substituent at Position 2 Substituent on Benzamide Key Distinguishing Features
This compound (Target Compound) o-Tolyl Methoxy Steric hindrance from ortho-methyl group; electron-donating methoxy may improve stability.
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide p-Tolyl Bromo Para-methylphenyl reduces steric effects; bromo substituent is electron-withdrawing, potentially altering reactivity and binding interactions.
N-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Hypothetical) Phenyl None Lack of methyl/methoxy groups reduces steric bulk and polarity, likely decreasing metabolic stability but increasing membrane permeability.

Comparative Analysis

Para-substituted derivatives often exhibit improved solubility due to reduced steric clashes. Methoxy vs. Bromo: The methoxy group in the target compound is electron-donating, which may enhance resonance stabilization of the benzamide moiety. In contrast, the bromo substituent in the analogue is electron-withdrawing, possibly increasing electrophilicity and reactivity in cross-coupling reactions .

Biological Implications :

  • While direct pharmacological data for the target compound is scarce, the presence of the methoxy group is associated with prolonged half-lives in vivo compared to hydroxyl or halogenated analogues, as seen in related kinase inhibitors.
  • The p-tolyl analogue’s bromo substituent could facilitate radiolabeling or serve as a handle for further derivatization, a feature absent in the methoxy-containing target compound .

Synthetic Accessibility :

  • The o-tolyl group may complicate regioselective synthesis due to steric effects during cyclization, whereas p-tolyl derivatives are often more straightforward to prepare.
  • Brominated analogues like the 4-bromo derivative may require hazardous reagents (e.g., Br₂), whereas methoxy groups can be introduced via milder alkoxylation protocols.

Biological Activity

The compound 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects, supported by data from various studies.

Chemical Structure and Properties

  • Chemical Formula : C19H18N4O2S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 899944-86-6

The compound features a thieno[3,4-c]pyrazole core connected to a methoxy group and a benzamide moiety. This unique structure contributes to its biological activity.

1. Anti-inflammatory Activity

Thienopyrazoles have been reported to exhibit significant anti-inflammatory properties. For instance, compounds within this class have shown inhibition of pro-inflammatory cytokines in various models. A study indicated that derivatives could selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory responses .

2. Antioxidant Activity

Research has demonstrated that thieno[2,3-c]pyrazole compounds can act as antioxidants. In a study involving the African catfish (Clarias gariepinus), these compounds reduced erythrocyte malformations induced by toxic substances like 4-nonylphenol . The protective effects were attributed to their ability to scavenge free radicals and mitigate oxidative stress.

3. Antimicrobial Activity

Thienopyrazole derivatives have shown promising antimicrobial effects against various pathogens. For example, certain compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

4. Anticancer Activity

The anticancer potential of thienopyrazole derivatives has been extensively studied. Notable findings include:

  • Inhibition of cancer cell proliferation in various cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 7.01 µM to 14.31 µM .
  • Specific compounds demonstrated the ability to inhibit Aurora kinase activity, which is crucial for cancer cell division .

Case Study 1: Antioxidant Effects in Aquatic Species

A study assessed the protective role of thienopyrazole compounds on Nile fishes exposed to toxic chemicals. The results showed a significant decrease in erythrocyte abnormalities when treated with these compounds compared to controls . This indicates their potential application in environmental bioremediation.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of thienopyrazole derivatives. The study found that specific compounds could inhibit key enzymes involved in cancer progression, leading to reduced tumor growth in animal models . These findings highlight the therapeutic potential of this compound class in oncology.

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryPDE inhibition
AntioxidantFree radical scavenging
AntimicrobialCell wall synthesis disruption
AnticancerAurora kinase inhibition

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of thieno-pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, azo-coupling, or reflux-based methods. For example, refluxing intermediates in absolute ethanol with glacial acetic acid (as a catalyst) for 4–6 hours under controlled pressure can enhance yield . Computational tools like quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal conditions (solvent, temperature, catalyst) to minimize trial-and-error experimentation . Post-synthesis purification via column chromatography or recrystallization improves purity, supported by elemental analysis (C.H.N.) and UV spectroscopy for validation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves aromatic protons, thieno-pyrazole ring protons, and methoxy/o-tolyl substituents. DEPT-135 can confirm CH₂/CH₃ groups in the dihydro-thieno ring .
  • UV-Vis Spectroscopy : Detects π→π* transitions in conjugated systems (e.g., benzamide-thieno ring conjugation) .
  • Elemental Analysis : Validates C, H, N, S composition (<±0.3% deviation) .

Advanced: How can computational methods predict biological activity or reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity sites. For example, electron-deficient thieno-pyrazole rings may favor nucleophilic attacks .
  • Molecular Docking : Screens against target proteins (e.g., microbial enzymes) to predict binding affinity. Software like AutoDock Vina evaluates hydrogen bonding and hydrophobic interactions .
  • Reaction Path Simulations : Tools like CrystalExplorer model transition states to optimize synthetic pathways .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:
Contradictions often arise from assay variability (e.g., bacterial strains, concentration ranges). To resolve discrepancies:

  • Standardize Assays : Use CLSI guidelines for antimicrobial studies (fixed inoculum size, pH, incubation time) .
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC values) and apply statistical models (ANOVA) to identify outliers .
  • Control Experiments : Replicate studies with identical conditions, including positive/negative controls (e.g., ciprofloxacin for antibacterial assays) .

Advanced: How can interdisciplinary approaches enhance research on this compound?

Methodological Answer:

  • Computational-Experimental Feedback Loops : Use quantum calculations (e.g., Gaussian) to design reactions, then validate experimentally. ICReDD’s methodology reduces development time by 30–50% .
  • Data Science Integration : Machine learning algorithms (e.g., Random Forest) analyze spectral databases to correlate structural features with bioactivity .
  • Collaborative Frameworks : Cross-disciplinary teams (synthesis, computational chemistry, biology) address challenges like solubility optimization or toxicity profiling .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reflux steps to avoid inhalation of ethanol/acetic acid vapors .
  • Emergency Measures : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxy or benzamide moieties, improving membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time .

Basic: How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Monitor for hydrolysis of the benzamide bond or oxidation of the thieno ring .
  • Light Sensitivity Tests : Expose to UV light (254 nm) and track changes using TLC or FTIR .

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